molecular formula C7H3BrFNS B1608215 4-Bromo-3-fluorophenyl isothiocyanate CAS No. 362690-56-0

4-Bromo-3-fluorophenyl isothiocyanate

Cat. No.: B1608215
CAS No.: 362690-56-0
M. Wt: 232.07 g/mol
InChI Key: MKIPLYFZXZBXGO-UHFFFAOYSA-N
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Description

4-Bromo-3-fluorophenyl isothiocyanate is an organic compound with the molecular formula C7H3BrFNS. It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with bromine and fluorine atoms. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3-fluorophenyl isothiocyanate can be synthesized through the reaction of 4-bromo-3-fluoroaniline with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature conditions. The general reaction scheme is as follows:

4-Bromo-3-fluoroaniline+Thiophosgene4-Bromo-3-fluorophenyl isothiocyanate+Hydrogen chloride\text{4-Bromo-3-fluoroaniline} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} 4-Bromo-3-fluoroaniline+Thiophosgene→4-Bromo-3-fluorophenyl isothiocyanate+Hydrogen chloride

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactors and continuous flow processes to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluorophenyl isothiocyanate undergoes various chemical reactions, including:

    Nucleophilic substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.

    Electrophilic addition: The compound can participate in reactions where the isothiocyanate group acts as an electrophile.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-3-fluorophenyl isothiocyanate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluorophenyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups in proteins. This covalent modification can alter the function of the target biomolecule, making it useful in biochemical studies and drug development .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenyl isothiocyanate
  • 3-Fluorophenyl isothiocyanate
  • 2-Bromo-4-fluorophenyl isothiocyanate

Uniqueness

4-Bromo-3-fluorophenyl isothiocyanate is unique due to the presence of both bromine and fluorine substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity and its interactions with other molecules, making it distinct from other phenyl isothiocyanate derivatives .

Properties

IUPAC Name

1-bromo-2-fluoro-4-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNS/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIPLYFZXZBXGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=S)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373687
Record name 4-bromo-3-fluorophenylisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362690-56-0
Record name 4-bromo-3-fluorophenylisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 362690-56-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-3-fluorophenyl isothiocyanate
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